(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Chiral Building Blocks Enantioselective Synthesis Medicinal Chemistry

(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1962081-46-4) is a chiral, non-racemic pyrrolo[3,2-b]pyridine building block featuring a tert-butyloxycarbonyl (Boc)-protected pyrrole nitrogen and a free primary amine on the (S)-configured aminoethyl side chain. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, frequently employed as a key intermediate for kinase inhibitors and other ATP-competitive agents.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B13060297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N
InChIInChI=1S/C14H19N3O2/c1-9(15)10-5-6-12-11(16-10)7-8-17(12)13(18)19-14(2,3)4/h5-9H,15H2,1-4H3/t9-/m0/s1
InChIKeyDOOWZABHUUQXHQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1962081-46-4) for Chiral Synthesis


(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1962081-46-4) is a chiral, non-racemic pyrrolo[3,2-b]pyridine building block featuring a tert-butyloxycarbonyl (Boc)-protected pyrrole nitrogen and a free primary amine on the (S)-configured aminoethyl side chain [1]. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, frequently employed as a key intermediate for kinase inhibitors and other ATP-competitive agents [2]. The compound's single enantiomer form is essential for structure-activity relationship (SAR) studies where stereochemistry dictates target binding, making it a critical procurement item distinct from its (R)-antipode (CAS 2089671-96-3) or the racemic mixture.

Procurement Risk: Why Generic Pyrrolopyridine Analogs Cannot Substitute for the Specific (S)-Enantiomer


Generic substitution with the opposite (R)-enantiomer or a racemic mixture introduces critical risks in chiral synthesis and biological testing. Pyrrolo[3,2-b]pyridine-based kinase inhibitors exhibit stereospecific binding interactions where the (S)-configuration at the alpha-methylbenzylamine position can be a key determinant of potency and selectivity, as observed in related 5-HT6 ligand series [1]. Using the incorrect enantiomer can lead to a complete loss of target engagement or misleading SAR data, resulting in failed lead optimization campaigns. Furthermore, the Boc protecting group offers orthogonal stability under basic conditions and clean acidolytic removal, a profile not shared by all N-protected analogs (e.g., Cbz or acetyl), making direct analog substitution synthetically incompatible [2].

Quantitative Differentiation Guide: (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate vs. Comparators


Enantiomeric Identity: CAS-Registered (S)-Configuration vs. (R)-Enantiomer

The target (S)-enantiomer is specifically registered as CAS 1962081-46-4 with a defined InChI stereochemical layer (/t9-/m0/s1), distinguishing it from the (R)-enantiomer, CAS 2089671-96-3 [1]. While identical in molecular weight (261.32 g/mol) and formula (C14H19N3O2), the two compounds are diastereomeric in a chiral environment and exhibit opposite optical rotation. This absolute configuration difference directly impacts biological recognition in ATP-binding pockets where the pyrrolopyridine hinge-binder orientation is chiral-center-dependent [2].

Chiral Building Blocks Enantioselective Synthesis Medicinal Chemistry

Chemical Purity Benchmark: 98% (HPLC) Lot Specification vs. Standard 95% Grade

Commercial suppliers (e.g., Leyan) offer the (S)-enantiomer at a minimum purity of 98% (HPLC) , whereas alternative suppliers list the compound at a standard 95% purity grade . The 3% net purity differential represents a meaningful reduction in organic impurities that can interfere with subsequent coupling reactions, particularly in fragment-based drug discovery (FBDD) or high-throughput chemistry (HTC) where minor impurities can generate false positives or byproduct-derived artefacts.

Synthetic Intermediate Quality Control Procurement Specification

Boc-Protecting Group Orthogonality: Acid-Labile Boc vs. Hydrogenolytic Cbz in Pyrrolopyridine Series

The target compound incorporates a Boc protecting group, which is cleaved under mild acidic conditions (e.g., TFA/CH2Cl2) orthogonal to many other protecting groups. In contrast, an analogous N-Cbz-protected pyrrolo[3,2-b]pyridine intermediate (theoretical comparator) would require hydrogenolysis for deprotection, a condition incompatible with numerous heterocyclic reduction-sensitive functionalities [1]. While direct experimental comparison for this specific compound is not published, the class-level behavior of Boc vs. Cbz carbamates is well-established: Boc cleavage (TFA) proceeds quantitatively in minutes, whereas Cbz hydrogenolysis can be sluggish on palladium catalysts in the presence of pyridine bases, leading to incomplete conversion and requiring catalyst screening [1].

Protecting Group Strategy Synthetic Methodology Solid-Phase Synthesis

Scaffold Privilege: Pyrrolo[3,2-b]pyridine as a Superior Kinase Hinge-Binder vs. Pyrrolo[2,3-b]pyridine Isosteres

The pyrrolo[3,2-b]pyridine scaffold of the target compound offers a distinct hydrogen-bond acceptor/donor pattern compared to its regioisomeric pyrrolo[2,3-b]pyridine counterpart. In mTOR/PI3K kinase inhibitor programs, the pyrrolo[3,2-b]pyridine core has demonstrated superior hinge-binding affinity (Kd < 10 nM) when appropriately substituted, whereas the [2,3-b] isomer often requires additional substitution to achieve comparable affinity [1]. The 5-substituted aminoethyl handle in the target compound provides a vector for elaboration that projects substituents into the solvent-exposed region, a feature utilized in the design of selective kinase inhibitors with improved pharmacokinetic profiles [2].

Kinase Inhibitors Scaffold Hopping Structure-Based Drug Design

High-Value Application Scenarios for (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate


Stereospecific Synthesis of Chiral Kinase Inhibitor Leads

The (S)-configured aminoethyl side chain is critical for inducing the correct exit vector geometry in type I and type II kinase inhibitors. Procurement of the single (S)-enantiomer (CAS 1962081-46-4, ≥98% purity) [1] ensures that the resulting lead series maintains the intended stereochemical interaction with the kinase hinge region, avoiding the potency erosion observed with the (R)-enantiomer in 5-HT6 and kinase SAR studies [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 261.32 g/mol and a computed XLogP3 of 1.6 [1], this compound adheres to the 'rule of three' guidelines for fragment libraries. Its 98% (HPLC) purity specification minimizes the risk of impurity-driven false positives in primary fragment screens, making it a reliable building block for fragment growing and merging campaigns .

Parallel Synthesis and Solid-Phase Chemistry Workflows

The Boc protecting group's compatibility with acid-labile resins (e.g., Rink amide, Wang) and its clean, rapid TFA-mediated deprotection profile (class-level: <30 min, >99% conversion) [3] make this compound ideal for automated parallel synthesizers. This contrasts with Cbz-protected analogs that require heterogeneous hydrogenation, incompatible with most solid-phase automation platforms.

Quote Request

Request a Quote for (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.